4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane

Description

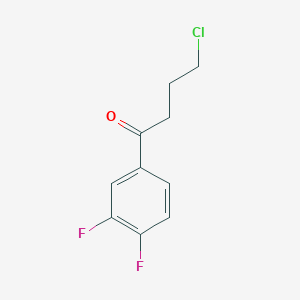

4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane is a chlorinated ketone derivative featuring a 3,4-difluorophenyl group attached to a butanone backbone. Its molecular structure comprises a four-carbon chain terminating in a chlorine atom, with a ketone functional group at the first position and a 3,4-difluorophenyl substituent. This compound is structurally characterized by the presence of two fluorine atoms at the meta and para positions of the aromatic ring, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

4-chloro-1-(3,4-difluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)7-3-4-8(12)9(13)6-7/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAXZVRLYFWHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645166 | |

| Record name | 4-Chloro-1-(3,4-difluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-48-3 | |

| Record name | 4-Chloro-1-(3,4-difluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(3,4-difluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane typically involves the reaction of 3,4-difluorobenzene with a chlorinating agent followed by the introduction of a butanone moiety. One common method includes the Friedel-Crafts acylation reaction, where 3,4-difluorobenzene reacts with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Amines or thioethers.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The carbonyl group plays a crucial role in forming hydrogen bonds or covalent interactions with active site residues, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane and its analogs:

Structural and Functional Analysis:

Substituent Effects :

- The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and influencing binding interactions in biological systems. In contrast, the 3-methoxyphenyl analog exhibits electron-donating properties, improving aqueous solubility but reducing metabolic stability .

- Halogen Variations : Replacing fluorine with chlorine (e.g., 3,4-dichlorophenyl analog) increases molecular weight and lipophilicity but may elevate toxicity due to chlorine’s persistence in biological systems .

Chain Length :

- Biological Relevance: Fluorine substitution (as in the target compound and 2-fluoro analog) is often preferred in drug design for its metabolic stability and ability to modulate pharmacokinetics. The 3,4-difluoro configuration may optimize receptor-binding affinity compared to mono-fluoro derivatives .

Biological Activity

4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a chloro substituent and difluorophenyl group, suggests potential interactions with biological systems that could be exploited for therapeutic applications.

The compound's molecular formula is C₉H₈ClF₂O, and its structure includes a butanone backbone with specific halogen substitutions that influence its reactivity and biological activity. The synthesis typically involves the reaction of 3,4-difluorobenzene derivatives with chlorinated butyric acid derivatives under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to altered cellular pathways. For instance, studies have indicated that compounds with similar structures can inhibit ferrochelatase (FECH), an enzyme involved in heme biosynthesis, suggesting that this compound may exhibit antiangiogenic properties by affecting heme metabolism .

Anticancer Activity

Research has shown that compounds analogous to this compound exhibit significant anticancer properties. For example, in vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis without significantly affecting normal cells .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Basavarajappa et al., 2020 | HRECs (Human Retinal Endothelial Cells) | 5.0 | Inhibition of FECH activity |

| Pran Babu et al., 2020 | iCEC2 (Induced Pluripotent Stem Cell-Derived Choroidal Endothelial Cells) | 3.5 | Induction of apoptosis |

Antiangiogenic Properties

The antiangiogenic effects of this compound were evaluated through various assays measuring tube formation in endothelial cells. Compounds structurally similar to it have been shown to inhibit tube formation significantly, indicating potential for treating conditions associated with abnormal angiogenesis such as cancer and eye diseases .

Table 2: Antiangiogenic Assay Results

| Compound | Tube Formation Inhibition (%) | Concentration (µM) |

|---|---|---|

| 4e (analog) | 70% | 10 |

| NMPP (control) | 65% | 10 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds like this compound:

- Retinal Neovascularization : In models of oxygen-induced retinopathy, compounds similar to this one demonstrated reduced choroidal neovascularization when administered intravitreally .

- Tumor Growth Inhibition : In vivo studies showed that these compounds could significantly reduce tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.